molecular formula C11H9N3O4S2 B5578974 N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide

Cat. No.: B5578974
M. Wt: 311.3 g/mol
InChI Key: VVAYFSKLSWSRPC-XYOKQWHBSA-N
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Description

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide is a chemical compound that features a nitrothiophene moiety linked to a benzenesulfonamide group through a methyleneamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with benzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive intermediates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide is unique due to the presence of both a nitrothiophene and a benzenesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S2/c15-14(16)11-7-6-9(19-11)8-12-13-20(17,18)10-4-2-1-3-5-10/h1-8,13H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAYFSKLSWSRPC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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